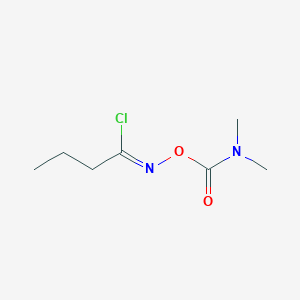![molecular formula C20H30ClN3O2 B236415 N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B236415.png)
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide, also known as BCT-197, is a novel small molecule inhibitor of the inflammatory cytokine interleukin-1β (IL-1β). It has been shown to have potential therapeutic applications in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and gout.
作用機序
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide works by selectively inhibiting the production of IL-1β, a key mediator of inflammation. IL-1β is produced by immune cells in response to infection or injury and plays a critical role in the initiation and maintenance of inflammation. By inhibiting IL-1β production, N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide reduces inflammation and associated tissue damage.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide has been shown to have a number of biochemical and physiological effects. It reduces the production of IL-1β and other inflammatory cytokines, reduces the infiltration of immune cells into inflamed tissues, and promotes the resolution of inflammation. It has also been shown to reduce joint damage and improve joint function in animal models of rheumatoid arthritis.
実験室実験の利点と制限
One advantage of N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide is its selectivity for IL-1β, which reduces the risk of off-target effects. However, like all small molecule inhibitors, it has limitations in terms of bioavailability and potential toxicity. Further studies are needed to determine the optimal dosing and administration methods for N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide.
将来の方向性
For research on N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide include further preclinical studies to evaluate its efficacy in a variety of inflammatory diseases, as well as clinical trials to determine its safety and efficacy in humans. Additionally, studies are needed to determine the optimal dosing and administration methods for N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide, as well as its potential for combination therapy with other anti-inflammatory agents.
合成法
The synthesis of N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide involves a multi-step process starting with the reaction of 3-chloro-4-nitroaniline with 3-methylbutanoyl chloride to produce the corresponding amide. This amide is then reacted with piperazine to form the final product.
科学的研究の応用
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide has been extensively studied for its potential therapeutic applications in inflammatory diseases. In preclinical studies, it has been shown to effectively reduce inflammation and joint damage in animal models of rheumatoid arthritis and gout. It has also been shown to reduce inflammation and improve symptoms in animal models of inflammatory bowel disease.
特性
製品名 |
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide |
|---|---|
分子式 |
C20H30ClN3O2 |
分子量 |
379.9 g/mol |
IUPAC名 |
N-[3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C20H30ClN3O2/c1-14(2)11-19(25)22-16-5-6-18(17(21)13-16)23-7-9-24(10-8-23)20(26)12-15(3)4/h5-6,13-15H,7-12H2,1-4H3,(H,22,25) |
InChIキー |
DYVDUNJQCKJGEP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC(C)C)Cl |
正規SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B236337.png)
![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)
![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)

![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236366.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)
![5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B236379.png)

![4-ethyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236393.png)